molecular formula C19H16N4OS B216004 6-Amino-4-(4-ethylphenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(4-ethylphenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B216004
M. Wt: 348.4 g/mol
InChI Key: SFZCESBGRIETJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-4-(4-ethylphenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its promising pharmacological properties. It belongs to the class of pyrano[2,3-c]pyrazoles, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 6-Amino-4-(4-ethylphenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body, which are involved in various physiological processes.
Biochemical and Physiological Effects:
The compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Moreover, it has also been found to modulate the levels of neurotransmitters, such as GABA and glutamate, and exhibit anticonvulsant activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-Amino-4-(4-ethylphenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments is its wide range of pharmacological activities. Moreover, it is easy to synthesize and can be obtained in good yields. However, one of the major limitations is the lack of information regarding its toxicity and safety profile.

Future Directions

There are several future directions that can be explored regarding the use of 6-Amino-4-(4-ethylphenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. Firstly, more research is needed to understand its mechanism of action and the exact molecular targets involved. Moreover, its potential as an anticancer agent needs to be further explored, and more preclinical studies are needed to assess its safety and efficacy. Furthermore, its potential as a drug candidate for the treatment of other diseases, such as epilepsy and neuropathic pain, needs to be investigated.

Synthesis Methods

The synthesis of 6-Amino-4-(4-ethylphenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves the reaction of 4-ethylphenyl hydrazine, 2-thiophene carboxaldehyde, malononitrile, and ethyl acetoacetate in the presence of a catalyst such as piperidine. The reaction proceeds via a one-pot, four-component condensation reaction, which yields the desired product in good yields.

Scientific Research Applications

The compound has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties. Moreover, it has also been investigated for its potential as an anticancer agent. The compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis.

properties

Product Name

6-Amino-4-(4-ethylphenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Molecular Formula

C19H16N4OS

Molecular Weight

348.4 g/mol

IUPAC Name

6-amino-4-(4-ethylphenyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C19H16N4OS/c1-2-11-5-7-12(8-6-11)15-13(10-20)18(21)24-19-16(15)17(22-23-19)14-4-3-9-25-14/h3-9,15H,2,21H2,1H3,(H,22,23)

InChI Key

SFZCESBGRIETJR-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CS4)N)C#N

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CS4)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.